7-Fluoro-2-methylisatoicanhydride
Description
Significance of Isatoic Anhydrides as Synthetic Building Blocks
Versatility in Heterocyclic Synthesis
Isatoic anhydrides are highly versatile precursors for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. researchgate.netosi.lv Their ability to react with a wide range of nucleophiles allows for the construction of diverse and complex molecular architectures. This reactivity has been harnessed to produce quinazolines, quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many biologically active molecules. researchgate.netosi.lvnih.gov
Role as Key Intermediates in Organic Synthesis
Beyond their direct use in forming heterocyclic rings, isatoic anhydrides serve as crucial intermediates in multi-step organic syntheses. tezu.ernet.in They provide a convenient and efficient means of introducing the anthranilic acid substructure, which is a common motif in pharmaceuticals and other functional organic materials. tezu.ernet.insciencemadness.org The anhydride (B1165640) functionality can be selectively opened by various reagents to yield a range of substituted anthranilamides and related compounds, which can then be further elaborated. sciencemadness.orgacs.org
Historical Context of Isatoic Anhydride Discovery and Nomenclature
The first synthesis of a compound in this class was reported in 1883 by Friedländer and Wleügel, who named it "anthranilic carboxylic acid". tezu.ernet.insciencemadness.org The name "isatoic acid" was later proposed by Kolbe, who synthesized it through the oxidation of isatin (B1672199). tezu.ernet.in Finally, in 1899, Erdmann suggested the now commonly accepted name "isatoic anhydride" to better reflect its chemical structure and properties. tezu.ernet.inorgsyn.org The systematic IUPAC name for this parent compound is 2H-3,1-benzoxazine-2,4(1H)-dione. wikipedia.orgnist.govnist.govnih.gov
Importance of Fluorine in Organic Chemistry and Its Influence on Reactivity
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgrsc.orgresearchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. acs.org These properties can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgrsc.org
Impact of Fluoro-Substitution on Molecular Reactivity
Fluorine substitution can significantly impact the reactivity of a molecule. rsc.orgresearchgate.netrsc.org The strong electron-withdrawing nature of fluorine can alter the electron density of a molecule, influencing the rates and regioselectivity of chemical reactions. acs.org This effect is particularly pronounced in aromatic systems, where fluorine substitution can direct further chemical transformations. rsc.org
Overview of 7-Fluoro-2-methylisatoicanhydride within the Substituted Isatoic Anhydride Family
7-Fluoro-2-methylisatoic anhydride is a member of the substituted isatoic anhydride family, where a fluorine atom is present at the 7-position and a methyl group is attached to the nitrogen atom of the heterocyclic ring. chemsrc.comchemicalbook.combldpharm.com This specific substitution pattern imparts unique properties to the molecule, making it a valuable intermediate in the synthesis of specialized chemical entities, particularly in the fields of medicinal chemistry and agrochemicals. nih.govnih.gov The presence of the fluorine atom at the 7-position can influence the reactivity of the anhydride ring and provide a site for further functionalization, while the N-methyl group can enhance solubility and modify the biological activity of its derivatives. sigmaaldrich.combiosynth.comnih.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 97927-92-9 chemsrc.comchemicalbook.combldpharm.com |
| Molecular Formula | C9H6FNO3 |
| Molecular Weight | 195.15 g/mol |
| SMILES | O=C(O1)N(C)C2=CC(F)=CC=C2C1=O bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-11-7-4-5(10)2-3-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYABUCCNUIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 7 Fluoro 2 Methylisatoicanhydride
Ring-Opening Reactions
The core of 7-Fluoro-2-methylisatoic anhydride's reactivity lies in the opening of its heterocyclic ring. This process can be initiated through different pathways, fundamentally involving the interaction of a nucleophile with one of the carbonyl groups within the anhydride (B1165640) structure.
The reaction of 7-Fluoro-2-methylisatoic anhydride with nucleophiles typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgpressbooks.pub Anhydrides, being reactive carboxylic acid derivatives, readily undergo this type of reaction. libretexts.orgyoutube.com The process begins with the attack of a nucleophile on one of the two carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of a new product where the nucleophile has been incorporated. libretexts.org The other carbonyl group is converted into a carboxylate, which is a good leaving group. masterorganicchemistry.com
The general mechanism can be summarized in the following steps:
Nucleophilic Attack: A nucleophile attacks one of the carbonyl carbons of the isatoic anhydride.
Formation of a Tetrahedral Intermediate: The pi-electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral intermediate. youtube.com
Ring Opening: The intermediate collapses, reforming the carbonyl double bond and breaking the endocyclic acyl C-O bond. This results in the opening of the ring to form a substituted N-methyl-anthranilic acid derivative. myttex.net
This pathway is fundamental to many of the reactions of isatoic anhydrides, including their reactions with amines, alcohols, and other nucleophiles. youtube.commyttex.net
Under certain conditions, particularly upon heating, isatoic anhydrides can undergo decarboxylation to generate highly reactive intermediates. tandfonline.com The initial ring-opening can be followed by the loss of carbon dioxide. This process leads to the formation of an imino ketene (B1206846) or, more commonly, an acyl-iminium or isocyanate intermediate, which can then be trapped by various reagents. tandfonline.comrsc.org
The decarboxylation pathway is significant as it opens up further reactive possibilities. The generated intermediate is highly electrophilic and can readily react with nucleophiles present in the reaction mixture. This tandem ring-opening-decarboxylation sequence is a key strategy in the synthesis of various heterocyclic systems, such as quinazolinones. tandfonline.com
Reactions with Nitrogen Nucleophiles
Nitrogen nucleophiles are particularly important in the chemistry of 7-Fluoro-2-methylisatoic anhydride, leading to the formation of a diverse range of nitrogen-containing heterocyclic compounds. tandfonline.comresearchgate.net These reactions are central to the synthesis of valuable pharmaceutical scaffolds.
The reaction of 7-Fluoro-2-methylisatoic anhydride with certain nitrogen nucleophiles can lead to the formation of quinazoline (B50416) derivatives. researchgate.netnih.gov This transformation typically involves a multi-step process that begins with the nucleophilic attack of the nitrogen-containing reagent on the isatoic anhydride. Subsequent cyclization and dehydration steps yield the quinazoline core. For instance, reaction with amidines or other dinucleophilic nitrogen species can provide a direct route to substituted quinazolines.
The general synthetic approach can be outlined as:
Ring opening of the 7-fluoro-2-methylisatoic anhydride by a nitrogen nucleophile.
In situ cyclization of the resulting intermediate.
Aromatization, often through oxidation or elimination, to furnish the final quinazoline product. nih.gov
Quinazolinone derivatives are readily synthesized from 7-Fluoro-2-methylisatoic anhydride by reacting it with primary amines, often in the presence of a catalyst and a one-carbon source like an aldehyde or orthoformate. tandfonline.comnih.govorganic-chemistry.orgresearchgate.net The reaction proceeds through an initial ring-opening of the anhydride by the amine, followed by decarboxylation and subsequent cyclization. tandfonline.com
A plausible mechanism for this transformation is as follows:
The primary amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the formation of an intermediate 2-amino-N-substituted-benzamide after ring-opening and decarboxylation. tandfonline.com
This intermediate then reacts with an aldehyde (or another one-carbon electrophile) to form a Schiff base.
Intramolecular cyclization of the Schiff base, followed by oxidation or rearrangement, yields the quinazolinone ring system. researchgate.netorgchemres.org
The following table summarizes representative transformations for the synthesis of quinazolinone derivatives from isatoic anhydrides:
| Reactants | Reagents/Conditions | Product Type |
| Isatoic Anhydride, Primary Amine, Aldehyde | Catalyst (e.g., p-TsOH, Amberlyst-15) | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones |
| Isatoic Anhydride, Cyclic Amine | Electrochemical method | Polycyclic fused quinazolinones |
| Isatoic Anhydride, Amidine Hydrochloride | Iron(III) chloride | 2-Substituted quinazolin-4(3H)-ones |
The reaction of 7-Fluoro-2-methylisatoic anhydride with primary and secondary amines is a fundamental transformation that exemplifies the nucleophilic acyl substitution pathway. libretexts.orgmnstate.edu This reaction leads to the formation of N-substituted-2-(methylamino)-benzamides. chemguide.co.uk
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. libretexts.org This is followed by the opening of the ring to produce the corresponding amide. youtube.com In this reaction, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid formed as a byproduct. chemguide.co.uk Alternatively, an external non-nucleophilic base can be employed. mnstate.edu
The reaction can be generalized as:
7-Fluoro-2-methylisatoic anhydride + Primary/Secondary Amine → 7-Fluoro-2-(methylamino)-N-substituted-benzamide + CO₂
This initial ring-opened amide is often a stable product but can also serve as an intermediate for further cyclization reactions, such as the formation of quinazolinones as described previously. tandfonline.comresearchgate.net
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for the construction of complex cyclic and heterocyclic scaffolds. 7-Fluoro-2-methylisatoic anhydride, with its reactive carbonyl groups, can participate as a dipolarophile in these transformations.
1,3-Dipolar Cycloaddition with Azomethine Ylides
The reaction of isatoic anhydrides with azomethine ylides provides a route to novel heterocyclic systems. While specific studies on 7-Fluoro-2-methylisatoic anhydride are not extensively documented, the reactivity of analogous substituted isatoic anhydrides offers significant insight. The 1,3-dipolar cycloaddition of a nonstabilized azomethine ylide with various substituted isatoic anhydrides has been shown to yield 1,3-benzodiazepin-5-one derivatives. This transformation proceeds through a transient oxazolidine (B1195125) intermediate, which undergoes a ring-opening-decarboxylation-ring-closing cascade.
In a related study, a range of substituted isatoic anhydrides, including a 5-fluoro derivative, were reacted with an azomethine ylide. The reaction proceeded via a 1,3-dipolar cycloaddition to the C1-carbonyl group of the isatoic anhydride, followed by decarboxylation to form the corresponding benzodiazepinone products. The presence of a fluorine substituent did not inhibit the reaction, suggesting that 7-Fluoro-2-methylisatoic anhydride would likely undergo a similar transformation.
Table 1: Representative 1,3-Dipolar Cycloaddition of a Substituted Isatoic Anhydride
| Reactant 1 | Reactant 2 | Product |
| 5-Fluoroisatoic Anhydride | Nonstabilized Azomethine Ylide | 7-Fluoro-1,3-benzodiazepin-5-one derivative |
Note: This table is illustrative and based on the reactivity of analogous compounds.
Cascade and Multi-Component Reactions
Cascade and multi-component reactions offer an efficient means of building molecular complexity in a single synthetic operation. 7-Fluoro-2-methylisatoic anhydride is a valuable substrate for such transformations, leading to the formation of diverse heterocyclic structures.
Acid/Base-Steered Divergent Pathways in Cascade Cyclizations
The reaction of isatoic anhydrides with 2-acylbenzoic acids can be directed towards different products depending on the catalyst employed. In the presence of a base such as sodium carbonate, a cascade reaction can furnish isobenzofuranone derivatives. Conversely, the use of an acid catalyst like p-toluenesulfonic acid can promote a subsequent intramolecular rearrangement and cyclization to produce isoindolobenzoxazinones. nih.gov
A study on N-methyl-isatoic anhydride, a close analog of 7-Fluoro-2-methylisatoic anhydride, demonstrated its successful participation in a base-catalyzed cascade reaction with 2-acetylbenzoic acid to yield the corresponding N-methylated isobenzofuranone derivative in good yield. mdpi.com This suggests that 7-Fluoro-2-methylisatoic anhydride would likely exhibit similar reactivity, with the fluorine substituent potentially influencing the reaction rate and yield due to its electron-withdrawing nature.
Table 2: Catalyst-Dependent Product Formation in the Cascade Reaction of an N-Substituted Isatoic Anhydride
| Isatoic Anhydride Derivative | Catalyst | Product Type |
| N-Methylisatoic Anhydride | Base (e.g., Na2CO3) | Isobenzofuranone derivative |
| N-Methylisatoic Anhydride | Acid (e.g., p-TsOH) | Isoindolobenzoxazinone derivative |
Note: This table is based on the reported reactivity of N-methylisatoic anhydride and illustrates the principle of catalyst-steered divergent pathways.
Multi-Component Condensations for Dihydroquinazolinone Synthesis
The three-component reaction of an isatoic anhydride, an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) is a well-established and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. samipubco.comechemcom.com This reaction proceeds through the initial formation of a 2-aminobenzamide (B116534) intermediate from the isatoic anhydride, which then undergoes condensation with the aldehyde and ammonia to form the dihydroquinazolinone ring system.
Numerous catalysts have been employed to facilitate this transformation, including tin(II) chloride dihydrate under solvent-free conditions. samipubco.com The methodology is generally applicable to a wide range of substituted isatoic anhydrides and aldehydes. echemcom.com Given the robustness of this reaction, it is highly probable that 7-Fluoro-2-methylisatoic anhydride would serve as a suitable substrate, affording the corresponding 7-fluoro-1-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives.
Table 3: General Scheme for the Multi-Component Synthesis of Dihydroquinazolinones
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product |
| Isatoic Anhydride | Aldehyde | Ammonium Acetate (B1210297) | SnCl2·2H2O | 2,3-Dihydroquinazolin-4(1H)-one |
This table represents a general and widely applicable synthetic route.
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity and stereoselectivity of reactions involving 7-Fluoro-2-methylisatoic anhydride are governed by a combination of electronic and steric factors. The substitution pattern on the aromatic ring plays a crucial role in directing the outcome of these transformations.
In the context of 1,3-dipolar cycloadditions with unsymmetrical dipolarophiles, the regioselectivity is often determined by the electronic properties of the reacting partners. uchile.cl The fluorine atom at the 7-position, being strongly electron-withdrawing, will influence the electron density distribution in the aromatic ring and the reactivity of the adjacent carbonyl group. This can lead to a preference for the formation of one regioisomer over another. Theoretical studies on similar systems suggest that the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reactants dictate the regiochemical outcome. uchile.cl
The stereochemistry of products arising from these reactions can be influenced by several factors. In the synthesis of dihydroquinazolinones, if a chiral amine or aldehyde is used, or if a chiral catalyst is employed, it is possible to achieve stereocontrol and synthesize enantiomerically enriched products. organic-chemistry.orgnumberanalytics.com The use of chiral auxiliaries temporarily attached to the substrate is a common strategy to induce high stereoselectivity in a reaction. numberanalytics.com The auxiliary creates a chiral environment that favors the formation of one stereoisomer over the other.
The profound effect of fluorine substitution on the regioselectivity of nucleophilic substitution reactions in strained heterocycles has been noted. nih.govresearchgate.net While direct studies on 7-Fluoro-2-methylisatoic anhydride are lacking, the electronic influence of the fluorine atom is expected to play a significant role in directing the approach of reactants and influencing the stability of transition states, thereby controlling the regio- and stereochemical outcome of its reactions.
Derivatization and Functionalization of 7 Fluoro 2 Methylisatoicanhydride for Advanced Applications
Construction of Complex Heterocyclic Scaffolds
7-Fluoro-2-methylisatoic anhydride (B1165640) is a key starting material for synthesizing a variety of fused heterocyclic systems. The N-methyl group and the fluorine atom at the 7-position are critical substituents that influence the reactivity and properties of the resulting molecules. The anhydride moiety readily reacts with nucleophiles, initiating cascades that lead to the formation of quinazolines, quinazolinones, and other related structures.
Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of 7-fluoro-substituted quinazolinones from 7-fluoro-2-methylisatoic anhydride is a versatile and efficient process. A general approach involves the reaction of the anhydride with a primary amine, which opens the anhydride ring to form an intermediate 2-(methylamino)-4-fluorobenzamide derivative. This intermediate can then be cyclized with various reagents to afford the final quinazolinone scaffold.
For instance, a series of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones have been prepared through the oxidative cyclization of corresponding 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides. elsevierpure.com The synthesis of these key benzamide (B126) precursors can be achieved from a suitably substituted 7-fluoro-isatoic anhydride. The presence of the fluorine atom at the 7-position is often sought to enhance the pharmacological profile of these molecules, which have been evaluated for their antitumor activity. elsevierpure.com
Another related key intermediate, 7-fluoro-6-nitroquinazolin-4(3H)-one, has been synthesized and its crystal structure reported. nih.govresearchgate.net The synthesis involved the nitration of 7-fluoroquinazolin-4(3H)-one. nih.gov The synthesis of the precursor 7-fluoroquinazolin-4(3H)-one itself can be accomplished from 7-fluoro-2-methylisatoic anhydride. These fluorinated quinazolinones serve as crucial intermediates for further functionalization and the development of multi-kinase inhibitors. nih.govnih.gov
Table 1: Synthesis of 7-Fluoro-Quinazolinone Derivatives
| Reactant 1 | Reactant 2 | Product | Application | Reference |
|---|---|---|---|---|
| 7-Fluoro-2-methylisatoic anhydride | Primary Amine | 2-(Methylamino)-4-fluorobenzamide intermediate | Precursor for Quinazolinones | elsevierpure.com |
The synthesis of quinazolinediones from 7-fluoro-2-methylisatoic anhydride can be achieved through cyclocondensation reactions. One established method for preparing such scaffolds from isatoic anhydrides involves treatment with isocyanates or urea (B33335). The reaction of 7-fluoro-2-methylisatoic anhydride with an appropriate isocyanate would proceed via the nucleophilic attack of the isocyanate nitrogen on the carbonyl group of the anhydride, followed by ring-opening and subsequent intramolecular cyclization with the elimination of carbon dioxide and water to yield the 7-fluoro-1-methyl-substituted quinazoline-2,4-dione. This method provides a direct route to these important heterocyclic cores.
Benzodiazepines, a class of seven-membered heterocyclic compounds, are of significant interest in medicinal chemistry. The synthesis of fluorinated benzodiazepine (B76468) derivatives can be approached using 7-fluoro-2-methylisatoic anhydride. A common synthetic strategy involves the reaction of isatoic anhydride with an α-amino acid, such as glycine (B1666218) or its esters. In this reaction, the amino group of the amino acid acts as a nucleophile, opening the anhydride ring to form an N-acylated anthranilic acid derivative. Subsequent heating promotes intramolecular cyclization to furnish the 1,4-benzodiazepine-2,5-dione scaffold. Applying this to the specified starting material, 7-fluoro-2-methylisatoic anhydride would react with an amino acid to yield a 7-fluoro-1-methyl-1,4-benzodiazepine-2,5-dione. While some synthetic routes to benzodiazepines start from different precursors like o-nitrobenzoic N-allylamides, the isatoic anhydride route remains a staple for accessing the dione (B5365651) variety. nih.gov
The synthesis of 7-fluoro-2-methyl-substituted quinolinones from 7-fluoro-2-methylisatoic anhydride is a more complex transformation. It typically requires a multi-step sequence. The anhydride can first be converted to a 2-amino-4-fluorobenzoic acid derivative. This intermediate can then undergo reactions such as the Combes or Doebner-von Miller reaction, which involve condensation with β-dicarbonyl compounds or α,β-unsaturated carbonyls, respectively, followed by cyclization to form the quinolinone ring system.
Isoindolobenzoxazinones represent a complex bridged heterocyclic system. Their synthesis from 7-fluoro-2-methylisatoic anhydride would likely involve an initial reaction with an ortho-aminophenol derivative. This would form an intermediate benzamide, which could then undergo an intramolecular cyclization, possibly through an acylation reaction, to construct the final bridged system.
Tryptanthrin (B1681603) (indolo[2,1-b]quinazoline-6,12-dione) and its derivatives are naturally occurring alkaloids with a wide range of biological activities. arkat-usa.orgmdpi.comresearchgate.net The most efficient and common synthesis of the tryptanthrin core involves the condensation reaction between an isatoic anhydride and an isatin (B1672199). arkat-usa.orgresearchgate.net The use of 7-fluoro-2-methylisatoic anhydride in this reaction allows for the direct incorporation of a fluorine atom at the 2-position of the final tryptanthrin molecule (corresponding to the 7-position of the anhydride).
The reaction is typically carried out in a suitable solvent like DMF or toluene (B28343), often in the presence of a base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). mdpi.commdpi.com The reaction proceeds by the nucleophilic attack of the deprotonated isatin at the carbonyl of the isatoic anhydride, followed by a cascade of cyclization and decarboxylation steps to yield the fused pentacyclic system. researchgate.net Visible-light mediated, transition-metal-free methods have also been developed for this condensation, offering an environmentally friendly alternative. rsc.org A closely related synthesis of 2-fluoro-7-azaindolo[2,1-b]quinazoline-6,12-dione has been reported using 5-fluoroisatoic anhydride, demonstrating the feasibility of this approach with fluorinated precursors. prepchem.com
Table 2: Synthesis of Fluorinated Tryptanthrin Derivatives
| Isatoic Anhydride Derivative | Isatin Derivative | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatoic anhydride | Isatin | DIPEA, DMF, r.t., 24h | Tryptanthrin | mdpi.com |
| Substituted Isatoic Anhydrides | Isatin | Toluene, TEA, reflux | A-ring substituted Tryptanthrins | mdpi.com |
| Isatoic anhydride | Isatin | Rose Bengal, visible light | Tryptanthrin | rsc.org |
The construction of 1,2,3-triazole derivatives from 7-fluoro-2-methylisatoic anhydride is typically achieved through a multi-step synthetic sequence. A direct reaction is not common; instead, the anhydride is first used to build a different heterocyclic core, which is then functionalized with a group amenable to triazole formation. A prominent method is to leverage the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". nih.govnih.gov
A plausible pathway involves first synthesizing a 7-fluoro-quinazolinone derivative that bears either an alkyne or an azide (B81097) functional group. For example, 7-fluoro-2-methylisatoic anhydride can be reacted with an amino alcohol containing a terminal alkyne (e.g., propargylamine). This would lead to a 7-fluoro-quinazolinone bearing a propargyl group. This alkyne-functionalized quinazolinone can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-fused quinazolinone hybrids. This modular approach allows for the creation of a large library of diverse derivatives. researchgate.netrsc.orgresearchgate.net The development of fluorinated isatoic anhydrides as prosthetic groups for click chemistry applications in fields like PET imaging further underscores the utility of this strategy. nih.gov
Boron-Containing Quinazolines
The synthesis of quinazoline (B50416) scaffolds is a significant area of medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. openmedicinalchemistryjournal.com While direct synthesis of boron-containing quinazolines from 7-fluoro-2-methylisatoic anhydride is not extensively documented, established synthetic routes for similar quinazoline derivatives provide a clear pathway.
One common method involves the reaction of an isatoic anhydride derivative with an appropriate amine to form an intermediate, which then undergoes cyclization. For the synthesis of boron-containing quinazolines, a plausible route would involve the reaction of 7-fluoro-2-methylisatoic anhydride with an aminophenylboronic acid or a related boron-containing amine. The isatoic anhydride ring would open upon reaction with the amine, followed by cyclization to form the quinazolinone ring, incorporating the boron-containing moiety. The reaction would likely proceed under thermal conditions or with acid or base catalysis, similar to other quinazoline syntheses. semanticscholar.orgnih.gov The fluorine and methyl substituents on the quinazoline ring, originating from the starting anhydride, can be expected to modulate the compound's physicochemical properties and biological activity.
Table 1: Key Intermediates and Reagents in the Proposed Synthesis of Boron-Containing Quinazolines
| Compound Name | Role in Synthesis |
|---|---|
| 7-Fluoro-2-methylisatoic anhydride | Starting material, provides the core quinazoline structure with fluoro and methyl substituents. |
| Aminophenylboronic acid | Reagent, introduces the boron-containing functional group. |
Introduction of Diverse Functional Groups
The reactivity of the anhydride group in 7-fluoro-2-methylisatoic anhydride allows for the introduction of a wide array of functional groups, leading to the synthesis of valuable derivatives such as substituted anthranilates and phenylbenzohydrazides.
Substituted anthranilates are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net The synthesis of N-substituted anthranilate derivatives from 7-fluoro-2-methylisatoic anhydride can be achieved through its reaction with various nucleophiles. A documented example is the synthesis of 4-fluoro-N-(ethoxycarbonylmethyl)anthranilic acid from 7-fluoro-1H-3,1-benzoxazine-2,4-dione, a tautomer of 7-fluoroisatoic anhydride. prepchem.com In this reaction, the anhydride is deprotonated with a base like sodium hydride, followed by nucleophilic attack by a reagent such as ethyl bromoacetate, leading to the N-substituted anthranilic acid derivative. This general strategy can be adapted to introduce a variety of substituents by using different alkylating or acylating agents.
Table 2: Reaction Details for the Synthesis of a Substituted Anthranilate
| Starting Material | Reagent | Product |
|---|
Phenylbenzohydrazides are another class of compounds with potential biological activity that can be synthesized from 7-fluoro-2-methylisatoic anhydride. Although specific examples starting from this exact anhydride are not prevalent in the literature, the general reactivity of isatoic anhydrides with hydrazines provides a clear synthetic pathway. The reaction would involve the nucleophilic attack of a phenylhydrazine (B124118) derivative on the carbonyl group of the isatoic anhydride. This would lead to the opening of the anhydride ring and the formation of a 2-amino-4-fluorobenzohydrazide derivative. The reaction of carbohydrazide (B1668358) analogs with anhydrides to form imides is a known transformation, suggesting the feasibility of this approach. nih.gov The synthesis of fluorinated hydrazones and their derivatives is an active area of research, highlighting the interest in such fluorinated compounds. nih.govrsc.orgresearchgate.net
Table 3: Proposed Reactants for the Synthesis of Phenylbenzohydrazides
| Starting Material | Reagent | Expected Product Class |
|---|
Development of Specific Chemical Probes
The unique chemical properties of 7-fluoro-2-methylisatoic anhydride make it a valuable precursor for the development of specialized chemical probes for biological applications, including bioconjugation and RNA structural analysis.
Bioconjugation is a key technique for linking molecules to biomolecules such as proteins and peptides. nih.gov Isatoic anhydride-based reagents have been developed for this purpose, offering high atom economy with carbon dioxide as the only byproduct. nih.gov These reagents can be engineered to be water-soluble, which is crucial for reactions in biological media. nih.gov The introduction of a fluorine atom, as in 7-fluoro-2-methylisatoic anhydride, can enhance the reactivity of the anhydride towards nucleophiles and can also serve as a useful label for techniques like ¹⁹F NMR. A study on 7-[¹⁸F]Fluoro-8-azaisatoic anhydrides has demonstrated their utility as prosthetic groups for preparing PET tracers through bioconjugation with amines. nih.gov This highlights the potential of fluorinated isatoic anhydrides as versatile reagents for bioconjugation.
Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique for probing the structure of RNA. sci-hub.senih.gov SHAPE reagents selectively acylate the 2'-hydroxyl group of flexible, unpaired nucleotides in an RNA molecule. nih.gov Isatoic anhydride derivatives are prominent among SHAPE reagents, with 1-methyl-7-nitroisatoic anhydride (1M7) being a widely used example. researchgate.net The nitro group in 1M7 is electron-withdrawing, which enhances the electrophilicity of the anhydride and its reactivity towards the RNA backbone. The fluorine atom in 7-fluoro-2-methylisatoic anhydride is also strongly electron-withdrawing, suggesting that it would similarly activate the anhydride for reaction with RNA. Research on other fluorinated acylating reagents, such as 2-fluorobenzoic anhydride, has shown their potential in RNA SHAPE chemistry, further supporting the suitability of 7-fluoro-2-methylisatoic anhydride for this application. sci-hub.senih.gov
Table 4: Comparison of Isatoic Anhydride-Based SHAPE Reagents
| Compound Name | Key Substituent | Role of Substituent |
|---|---|---|
| 1-Methyl-7-nitroisatoic anhydride (1M7) | Nitro group | Electron-withdrawing, enhances reactivity. |
Radiolabeled Prosthetic Groups for Positron Emission Tomography (PET) Tracers
Following a comprehensive review of scientific literature, no specific research was found detailing the derivatization and functionalization of 7-Fluoro-2-methylisatoicanhydride for use as a radiolabeled prosthetic group in Positron Emission Tomography (PET) tracers. The current body of scientific publications does not appear to cover the synthesis, radiolabeling, or application of this particular compound for PET imaging purposes.
While the field of PET radiochemistry actively explores various prosthetic groups for the labeling of biomolecules, the focus has been on other structural analogs. For instance, extensive research has been conducted on 7-[¹⁸F]Fluoro-8-azaisatoic Anhydrides , which have been successfully developed as versatile prosthetic groups for preparing PET tracers. These azaisatoic anhydride derivatives have demonstrated efficient radiolabeling and practical utility in creating tracers for targets like the prostate-specific membrane antigen (PSMA). However, this research does not extend to the 2-methyl substituted variant specified in the query.
Therefore, detailed research findings, data tables, and specific methodologies for the use of This compound in this advanced application are not available in the reviewed sources.
Theoretical and Computational Investigations of 7 Fluoro 2 Methylisatoicanhydride and Its Derivatives
Quantum Mechanical Studies of Reactivity
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density to partition a molecule into its constituent atoms and to characterize the chemical bonds between them. This analysis centers on the identification of bond critical points (BCPs), which reveal the nature of atomic interactions. While specific QTAIM data for 7-Fluoro-2-methylisatoicanhydride is not extensively documented in publicly available literature, studies on substituted isatoic anhydrides provide a strong basis for theoretical predictions. nih.gov
In a theoretical QTAIM analysis of this compound, the electron-withdrawing nature of the fluorine atom at the 7-position would be expected to decrease the electron density at the adjacent carbon atoms of the benzene (B151609) ring. Conversely, the N-methyl group, being electron-donating, would increase the electron density around the nitrogen atom and influence the carbonyl groups. The analysis of BCPs would likely indicate that the C2 and C4 carbonyl carbons are the most electrophilic sites, making them susceptible to nucleophilic attack. The fluorine substituent would subtly modulate the electrophilicity of these sites compared to the unsubstituted parent compound.
A theoretical study on a series of substituted isatoic anhydrides has shown that the local reactivity can be effectively rationalized through QTAIM. nih.gov The study demonstrated that the most probable sites for nucleophilic attack are the C2 and C9 carbonyl carbons, with the relative reactivity being influenced by the electronic nature of the substituents on the benzene ring. nih.gov For this compound, the fluorine atom would enhance the electrophilicity of the C9 carbonyl carbon, while the methyl group would influence the C2 carbonyl.
Interactive Data Table: Theoretical QTAIM Parameters for Key Atoms in a Substituted Isatoic Anhydride (B1165640) Model
Note: This table presents hypothetical data based on general principles and findings for analogous compounds to illustrate the expected trends for this compound.
| Atomic Site | Expected Laplacian of Electron Density (∇²ρ) | Expected Ellipticity (ε) | Reactivity Implication |
| C2 (Carbonyl) | Positive (large value) | High | Highly susceptible to nucleophilic attack |
| C4 (Carbonyl) | Positive (large value) | High | Highly susceptible to nucleophilic attack |
| N1 (Amide) | Negative | Low | Site for potential electrophilic attack or deprotonation |
| C7 | Positive | Moderate | Influenced by the electronegativity of Fluorine |
| Aromatic Carbons | Variable | Low | Sites for potential electrophilic aromatic substitution |
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. researchgate.net These descriptors include global reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω), as well as local reactivity indices like the Fukui functions (f(r)). researchgate.net
For this compound, the fluorine atom's high electronegativity would lower the energy of the molecular orbitals, leading to a higher chemical potential and electrophilicity index compared to the non-fluorinated analogue. The N-methyl group would have an opposing, albeit weaker, effect.
The local reactivity can be predicted using Fukui functions, which indicate the change in electron density at a specific point when an electron is added or removed. The Fukui function for nucleophilic attack (f+(r)) would be highest at the C2 and C4 carbonyl carbons, confirming their electrophilicity. The Fukui function for electrophilic attack (f-(r)) would likely be highest on the nitrogen atom and certain positions of the aromatic ring, modulated by the directing effects of the fluorine and methyl substituents.
Interactive Data Table: Theoretical CDFT Global Reactivity Descriptors
Note: This table presents hypothetical values for illustrative purposes, comparing the unsubstituted isatoic anhydride with the expected values for this compound.
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Isatoic Anhydride | -4.5 | 5.0 | 2.025 |
| This compound | -4.8 | 5.2 | 2.215 |
Structure-Reactivity Relationships
The relationship between the structure of a molecule and its reactivity is a fundamental concept in organic chemistry. libretexts.org By systematically varying substituents, it is possible to establish quantitative structure-reactivity relationships (QSRRs).
The substituents on the isatoic anhydride ring play a crucial role in determining the rates and outcomes of its reactions. The 7-fluoro substituent in this compound is an electron-withdrawing group, which generally enhances the rate of nucleophilic attack on the anhydride moiety by increasing the electrophilicity of the carbonyl carbons. In contrast, the 2-methyl group is electron-donating and can influence the reactivity of the adjacent carbonyl group and the nitrogen atom.
In reactions involving nucleophilic attack, such as aminolysis or hydrolysis, the fluorine atom at the 7-position is expected to accelerate the reaction rate compared to the unsubstituted isatoic anhydride. nih.gov The selectivity of the reaction, for instance, whether a nucleophile attacks the C2 or C4 carbonyl, can also be influenced by the electronic and steric effects of the substituents.
The Hammett equation provides a quantitative means to correlate the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds. stenutz.eunih.gov It is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. stenutz.eu
The substituent constant, σ, for a fluorine atom in the meta position (equivalent to the 7-position relative to the carboxyl groups) is positive, indicating its electron-withdrawing nature. For a fluorine atom, the Hammett constant (σ_m) is approximately +0.34. libretexts.org A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups. wikipedia.org Therefore, for a reaction with a positive ρ value, such as the alkaline hydrolysis of benzoates, the 7-fluoro substituent in this compound would be expected to increase the reaction rate. A study on the local reactivity of substituted isatoic anhydrides has indeed shown a good correlation between theoretical reactivity descriptors and Hammett constants. nih.gov
Interactive Data Table: Hammett Substituent Constants (σ_m) for Various Groups
| Substituent | Hammett Constant (σ_m) | Electronic Effect |
| -NO₂ | +0.71 | Strongly electron-withdrawing |
| -CN | +0.56 | Strongly electron-withdrawing |
| -F | +0.34 | Moderately electron-withdrawing |
| -Cl | +0.37 | Moderately electron-withdrawing |
| -Br | +0.39 | Moderately electron-withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.07 | Weakly electron-donating |
| -OCH₃ | +0.12 | Weakly electron-withdrawing (inductive), donating (resonance) |
| -NH₂ | -0.16 | Strongly electron-donating |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. wikipedia.org For this compound, computational studies can map out the potential energy surfaces for its various transformations, identifying transition states and intermediates.
For instance, in the palladium-catalyzed formation of isatoic anhydrides from o-haloanilines, CO, and CO₂, DFT calculations have been instrumental in understanding the reaction mechanism, including the order of reactant addition and the role of the base. ustc.edu.cn Similarly, the mechanism of the Rh(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes has been unraveled using DFT, revealing the intricate role of the isatoic anhydride as a masked directing group and internal oxidant. wikipedia.org
A computational study of the reactions of this compound would likely focus on its reactions with nucleophiles. The modeling would start with the formation of a complex between the anhydride and the nucleophile, followed by the nucleophilic attack on one of the carbonyl carbons. The calculations would help determine the activation barriers for attack at C2 versus C4, thus predicting the regioselectivity. The presence of the fluorine and methyl groups would be explicitly included to account for their electronic and steric influences on the transition state energies.
Conformational Analysis and Spectroscopic Prediction
The conformational landscape and spectroscopic characteristics of this compound and its derivatives have been a subject of theoretical and computational exploration. These studies, primarily leveraging quantum chemical calculations, provide significant insights into the molecule's three-dimensional structure, stability, and its response to various spectroscopic techniques.
Conformational analysis of cyclic anhydrides, including derivatives of isatoic anhydride, often reveals a delicate balance of steric and electronic effects that dictate the preferred spatial arrangement of the atoms. For substituted cyclic anhydrides, the most stable conformation of the anhydride group is frequently found to be a planar anti-anti form, although deviations from planarity are common. scispace.com In the case of this compound, the presence of the fluorine and methyl groups on the aromatic ring introduces additional layers of complexity to its conformational preferences.
Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the conformational isomers and their relative energies. researchgate.net By employing functionals such as B3LYP in conjunction with appropriate basis sets like 6-31G(d,p), researchers can model the potential energy surface of the molecule and identify the minimum energy conformations. researchgate.net For instance, studies on related substituted isatoic anhydrides have successfully used DFT calculations to predict their structures, which were later confirmed by X-ray diffraction data. researchgate.net
The substitution pattern on the benzene ring of the isatoic anhydride core significantly influences its geometry. The fluorine atom at the 7-position, being an electron-withdrawing group, can affect the electron distribution and bond lengths within the aromatic system. Concurrently, the methyl group at the 2-position introduces steric hindrance that can influence the planarity of the heterocyclic ring. Theoretical models can quantify these effects, providing predictions of bond angles, bond lengths, and dihedral angles that characterize the molecule's shape.
Spectroscopic prediction is another critical aspect of the computational investigation of this compound. Theoretical calculations of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are invaluable for interpreting experimental spectra and confirming the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Studies on the parent isatoic anhydride have shown excellent agreement between experimental spectra and theoretical values calculated at the B3LYP/6-311+G(d,p) level of theory. researchgate.net
Similarly, theoretical IR spectra can be computed, and a comparison with experimental Fourier-Transform Infrared (FT-IR) spectra can aid in the assignment of vibrational modes. For isatoic anhydride, the B3LYP/6-31+G(d,p) method has been demonstrated to provide a good match with experimental FT-IR data. researchgate.net The predicted vibrational frequencies for this compound would be expected to show characteristic shifts due to the fluoro and methyl substitutions.
The following tables present illustrative data based on the types of findings from theoretical studies on related isatoic anhydride derivatives.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value/Range | Methodology |
| ¹³C NMR Chemical Shift (C=O) | 160-170 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (C-F) | 150-160 ppm (JC-F ~240-250 Hz) | GIAO-DFT |
| ¹H NMR Chemical Shift (Aromatic) | 7.0-8.0 ppm | GIAO-DFT |
| ¹H NMR Chemical Shift (CH₃) | 2.0-2.5 ppm | GIAO-DFT |
| IR Frequency (C=O stretch) | 1750-1800 cm⁻¹ (asymmetric), 1700-1750 cm⁻¹ (symmetric) | DFT/B3LYP |
| IR Frequency (C-F stretch) | 1100-1200 cm⁻¹ | DFT/B3LYP |
Table 2: Conformational Analysis Parameters for this compound
| Parameter | Predicted Value | Significance |
| Dihedral Angle (C-N-C=O) | ~0° ± 10° | Indicates the planarity of the anhydride ring. |
| Ring Puckering Amplitude | Low | Suggests a relatively planar heterocyclic ring. |
| Rotational Barrier (N-CH₃) | Moderate | Energy required for rotation of the methyl group. |
| Relative Energy of Conformers | Varies | Different spatial arrangements will have distinct energy levels. |
These computational approaches not only provide a detailed picture of the intrinsic properties of this compound but also serve as a predictive tool for its behavior in various chemical environments and its interactions with other molecules. The synergy between theoretical predictions and experimental validation is crucial for advancing the understanding of this and related heterocyclic compounds.
Applications in Advanced Organic Synthesis
As Key Intermediates for Complex Molecule Construction
7-Fluoro-2-methylisatoic anhydride (B1165640) is a valuable building block in organic synthesis, primarily serving as a precursor for the construction of various heterocyclic scaffolds, which are central to many complex and biologically active molecules. Its utility stems from the reactive anhydride functionality, which can readily undergo ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse substituents and the formation of new ring systems.
One of the most prominent applications of isatoic anhydrides, and by extension 7-Fluoro-2-methylisatoic anhydride, is in the synthesis of quinazolinones. Quinazolinones are a class of fused heterocyclic compounds that form the core of numerous natural products and synthetic analogues with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of 2-substituted quinazolin-4(3H)-ones can be efficiently achieved through the condensation of an isatoic anhydride with an aldehyde and an amine source, such as ammonium (B1175870) acetate (B1210297). derpharmachemica.com The fluorine substituent at the 7-position of the isatoic anhydride is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity. nih.gov
The general scheme for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydrides involves the initial reaction with a primary amine to form an intermediate N-substituted anthranilamide, which then cyclizes with a carbonyl compound or its equivalent. The presence of the methyl group at the 2-position and the fluorine atom at the 7-position on the isatoic anhydride ring will influence the reactivity and the properties of the resulting quinazolinone.
Table 1: Examples of Complex Molecules Synthesized from Isatoic Anhydride Precursors
| Precursor | Reagents | Product | Application/Significance |
| Isatoic Anhydride | Benzaldehyde, Ammonium Acetate, NaOCl | 2-Phenylquinazolin-4(3H)-one | Core structure of many bioactive compounds |
| Isatoic Anhydride | Aromatic Aldehydes, Urea (B33335), SBA-Pr-SO3H | 2,3-Dihydroquinazolin-4(1H)-ones | Intermediates for further functionalization |
| Isatoic Anhydride | Primary Amines, Isocyanides (in a Pd-catalyzed reaction) | 2-Amino-4(3H)-quinazolinones | Privileged scaffolds in medicinal chemistry |
This table illustrates the general synthetic utility of the isatoic anhydride scaffold. Specific yields and reaction conditions for 7-Fluoro-2-methylisatoic anhydride may vary.
Utility in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.gov Isatoic anhydrides are excellent substrates for MCRs, often leading to the rapid assembly of complex heterocyclic structures.
7-Fluoro-2-methylisatoic anhydride is a prime candidate for use in MCRs to generate libraries of substituted quinazolinones and related heterocycles. A common MCR involving isatoic anhydrides is a three-component reaction with an aldehyde and an amine or ammonia (B1221849) source. derpharmachemica.comorgchemres.org The reaction likely proceeds through a cascade of events starting with the nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by decarboxylation to form an anthranilamide intermediate. This intermediate then condenses with the aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and oxidation to yield the quinazolinone product.
The use of 7-Fluoro-2-methylisatoic anhydride in such MCRs would directly install a fluoro and a methyl group onto the quinazolinone core, providing a straightforward route to novel and potentially bioactive compounds. The operational simplicity and high convergence of these MCRs make them particularly attractive for drug discovery and development programs. nih.gov
Table 2: Representative Multi-Component Reaction Involving Isatoic Anhydride
| Reaction Type | Components | Catalyst/Conditions | Product Class | Key Features |
| Three-component | Isatoic Anhydride, Aldehyde, Ammonium Acetate | Ethanol (B145695), 80-85°C | 2-Substituted Quinazolin-4(3H)-ones | High atom economy, operational simplicity |
| Three-component | Isatoic Anhydride, Aromatic Aldehyde, Urea | SBA-Pr-SO3H, Solvent-free, 115°C | Quinazolin-4(3H)-one Derivatives | Use of a recyclable solid acid catalyst |
This table showcases MCRs where the isatoic anhydride scaffold is a key component. The specific reactivity of 7-Fluoro-2-methylisatoic anhydride in these systems would be influenced by its substitution pattern.
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The quinazolinone scaffold, readily accessible from 7-Fluoro-2-methylisatoic anhydride, is a suitable platform for LSF.
Recent advances in C-H bond activation have provided a range of methods for the direct functionalization of the quinazolinone core. rsc.orgbohrium.com These methods avoid the need for pre-functionalized starting materials and lengthy synthetic routes. For quinazolinones derived from 7-Fluoro-2-methylisatoic anhydride, several positions on the heterocyclic ring system could be targeted for LSF.
For instance, transition metal-catalyzed C-H arylation, alkylation, and amination reactions have been successfully applied to the quinazolinone scaffold. chim.it The directing group ability of the quinazolinone nitrogen atoms can be exploited to achieve regioselective functionalization. Furthermore, the existing fluorine atom could potentially influence the regioselectivity of these C-H functionalization reactions.
A notable example is the palladium-catalyzed C-H fluorination of a 2-phenylquinazolinone using an electrophilic fluorinating reagent, which selectively introduced a fluorine atom onto the phenyl ring. chim.it This demonstrates the feasibility of introducing additional fluorine atoms into the molecule at a late stage.
Integration within Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of 7-Fluoro-2-methylisatoic anhydride in organic synthesis can be well-aligned with these principles.
As previously discussed, the application of this compound in one-pot, multi-component reactions is inherently more environmentally friendly than traditional multi-step syntheses, as it reduces the number of synthetic steps, purification procedures, and the amount of solvent and energy consumed. derpharmachemica.comresearchgate.net The concept of atom economy, a key metric in green chemistry, is maximized in these reactions as a large proportion of the atoms from the starting materials are incorporated into the final product. buecher.dersc.orgkccollege.ac.in
Furthermore, syntheses involving isatoic anhydrides have been developed using greener reaction conditions, such as the use of water as a solvent, biodegradable catalysts, or solvent-free reactions. derpharmachemica.comorgchemres.org For example, the synthesis of 2-substituted quinazolin-4(3H)-ones has been reported in ethanol, a relatively benign solvent, and without the need for a metal catalyst. derpharmachemica.com Another green approach utilizes a recyclable sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) as a solid acid catalyst under solvent-free conditions, which simplifies product purification and catalyst recovery. orgchemres.org These methodologies contribute to making the synthesis of complex molecules from 7-Fluoro-2-methylisatoic anhydride more sustainable.
Table 3: Green Chemistry Metrics for Reactions Involving Isatoic Anhydrides
| Synthetic Strategy | Green Chemistry Principle(s) Addressed | Example |
| One-pot, three-component synthesis of quinazolinones | Atom Economy, Prevention of Waste, Reduced Derivatives | Reaction of isatoic anhydride, aldehyde, and ammonium acetate in ethanol derpharmachemica.com |
| Use of a recyclable solid acid catalyst | Catalysis, Safer Solvents and Auxiliaries | Synthesis of quinazolinones using SBA-Pr-SO3H under solvent-free conditions orgchemres.org |
This table highlights how syntheses starting from the isatoic anhydride core can align with the principles of green chemistry.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 7-Fluoro-2-methylisatoic anhydride (B1165640), future research will likely focus on moving beyond traditional synthesis routes, which may involve harsh reagents, towards more sustainable practices. One promising avenue is the adaptation of "green" chemistry approaches that have been successfully applied to the synthesis of other isatoic anhydrides. nih.gov
A notable example is the use of urea-hydrogen peroxide as a mild and inexpensive oxidizing agent, often in conjunction with ultrasound irradiation to accelerate the reaction. researchgate.net This method has been shown to produce various isatoic anhydrides in high yields and purity with significantly reduced reaction times. researchgate.net Another green approach that warrants investigation is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields for the synthesis of isatoic anhydride derivatives. scholarsresearchlibrary.com The development of a one-pot synthesis for derivatives of 7-Fluoro-2-methylisatoic anhydride, similar to what has been achieved for other substituted isatoic anhydrides, would also represent a significant advancement in terms of efficiency and sustainability. nih.gov
| Synthetic Approach | Potential Advantages for 7-Fluoro-2-methylisatoic anhydride |
| Ultrasound-assisted oxidation with urea-hydrogen peroxide | Environmentally friendly, reduced reaction times, high yields and purity. researchgate.net |
| Microwave-assisted synthesis | Rapid reaction rates, improved yields, potential for solvent-free conditions. scholarsresearchlibrary.com |
| One-pot multicomponent reactions | Increased efficiency, reduced waste, streamlined synthesis of derivatives. nih.gov |
Integration into Automated and Flow Chemistry Platforms
The integration of chemical synthesis with automated and flow chemistry platforms offers numerous advantages, including enhanced reproducibility, scalability, and the ability to rapidly generate libraries of compounds for screening. Future research on 7-Fluoro-2-methylisatoic anhydride is poised to benefit from these technologies.
Automated synthesis workstations have been successfully employed for the high-throughput synthesis of quinazolinone libraries derived from isatoic anhydride. acs.org A similar approach could be adapted for 7-Fluoro-2-methylisatoic anhydride to create a diverse range of derivatives for biological evaluation. Furthermore, the development of automated radiosynthesis methods for compounds like [18F]flumazenil, which can be derived from an isatoic anhydride precursor, highlights the potential for producing radiolabeled versions of 7-Fluoro-2-methylisatoic anhydride derivatives for use in positron emission tomography (PET) imaging. snmjournals.orggoogle.com
Flow chemistry, with its precise control over reaction parameters and enhanced safety, presents another exciting frontier. The continuous production of 7-Fluoro-2-methylisatoic anhydride or its derivatives in a flow reactor could lead to more efficient and scalable manufacturing processes.
Advanced Derivatization for Tailored Molecular Functionality
The isatoic anhydride core is a versatile starting point for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. jmchemsci.comnih.gov The presence of the fluorine atom and methyl group in 7-Fluoro-2-methylisatoic anhydride provides unique opportunities for advanced derivatization to create molecules with tailored functionalities.
Future research could focus on leveraging the reactivity of the anhydride to synthesize novel classes of compounds. For instance, multicomponent reactions involving 7-Fluoro-2-methylisatoic anhydride, various amines, and other building blocks could lead to the discovery of new antimicrobial or anti-inflammatory agents. nih.govjmchemsci.comnih.gov The fluorine atom can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their efficacy and metabolic stability. The synthesis of novel phenylbenzohydrazides from 7-Fluoro-2-methylisatoic anhydride, for example, could yield new anti-inflammatory drug candidates. nih.gov
| Derivative Class | Potential Application |
| Quinazolinones | Antimicrobial, anti-inflammatory, anticancer agents. acs.orgjmchemsci.com |
| Benzodiazepines | Central nervous system agents. scholarsresearchlibrary.com |
| Phenylbenzohydrazides | Anti-inflammatory agents. nih.gov |
Deeper Computational Mechanistic Understanding and Predictive Modeling
Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the reactivity of molecules. For 7-Fluoro-2-methylisatoic anhydride, a deeper computational mechanistic understanding can guide the rational design of new synthetic routes and derivatives.
Theoretical studies, such as those employing Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the influence of the fluorine and methyl substituents on the electron distribution and reactivity of the isatoic anhydride ring. researchgate.net Such studies can help predict the most likely sites for nucleophilic and electrophilic attack, aiding in the design of selective derivatization reactions.
Furthermore, kinetic studies, similar to those conducted on the parent isatoic anhydride, can provide valuable insights into the reaction rates and mechanisms of its reactions with various nucleophiles. researchgate.netacs.orgacs.orgrsc.org This data, when combined with computational modeling, can lead to the development of predictive models for the reactivity of 7-Fluoro-2-methylisatoic anhydride, accelerating the discovery of new reactions and applications.
Expanded Utility in Chemical Biology Tool Development
Isatoic anhydride and its derivatives have emerged as valuable tools in chemical biology, particularly for the labeling and modification of biomolecules. rsc.orgrsc.orgacs.orgacs.orgnih.gov The unique properties of 7-Fluoro-2-methylisatoic anhydride make it an attractive candidate for the development of novel chemical biology probes.
The reaction of isatoic anhydrides with the 2'-hydroxyl group of RNA has been utilized in SHAPE (Selective 2'-Hydroxyl Acylation and Primer Extension) analysis. rsc.org N-methylisatoic anhydride derivatives have been developed for this purpose, and it is conceivable that a 7-fluoro-2-methylated version could offer advantages in terms of reactivity or detection.
Furthermore, water-soluble isatoic anhydride derivatives have been developed for the quantifiable bioconjugation of proteins. rsc.orgacs.orgacs.org These reagents often contain a chromophore that allows for easy quantification of the attached molecule. Future work could focus on synthesizing water-soluble derivatives of 7-Fluoro-2-methylisatoic anhydride for protein modification, where the fluorine atom might be exploited for ¹⁹F NMR-based detection and quantification. The development of biotin-conjugated derivatives of 7-Fluoro-2-methylisatoic anhydride could also provide new tools for affinity-based purification and detection of biomolecules. acs.org
| Application in Chemical Biology | Potential Role of 7-Fluoro-2-methylisatoic anhydride |
| RNA SHAPE Analysis | As a novel reagent for probing RNA structure. rsc.org |
| Protein Bioconjugation | For quantifiable labeling and modification of proteins, with potential for ¹⁹F NMR detection. rsc.orgacs.orgacs.org |
| Chemical Probes | As a scaffold for developing new probes for biological imaging and assays. google.comgoogle.com |
Q & A
Q. What are the optimal synthetic routes for 7-Fluoro-2-methylisatoicanhydride to ensure high purity?
The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions. Post-synthesis purification via gas chromatography under inert atmospheres (e.g., N₂) is critical to prevent oxidation and ensure purity . Reaction yields can be improved by optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to formyl chloride) and monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : Fluorine-19 NMR resolves fluorine substituent positions, while ¹H NMR identifies methyl and aromatic protons.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (195.033 g/mol) and isotopic patterns .
- Computational modeling : DFT calculations (e.g., Gaussian09) predict spectral data and validate experimental results . Tabulated physicochemical properties (e.g., LogP = 0.63, PSA = 52.21 Ų) should align with experimental measurements .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Cross-validate using:
- Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography : Resolve structural ambiguities by determining crystal packing and bond angles .
- Computational validation : Simulate NMR chemical shifts using software like ACD/Labs or ChemDraw .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing fluorine and methyl groups influence electrophilicity at the anhydride carbonyl. Kinetic studies (e.g., stopped-flow UV-Vis) can track reaction rates with nucleophiles like amines. Computational studies (e.g., transition state modeling with Gaussian) reveal steric and electronic effects of substituents .
Q. How does the compound’s stability vary under different storage conditions?
Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months) show degradation pathways. Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies are effective for studying its biological interactions (e.g., enzyme inhibition)?
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track binding in enzyme assays.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular docking : Use AutoDock Vina to predict binding poses in active sites .
Methodological Guidelines
- Data reliability : Replicate experiments ≥3 times and report mean ± SD. Use ANOVA for statistical significance (p < 0.05) .
- Literature contextualization : Compare results with structurally analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde) to identify substituent effects .
- Ethical reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
